Positional Isomerism Drives 4-Fold Difference in Antibacterial MIC Potency
While direct antibacterial MIC data for 6-chloro-1H-indol-7-ol is not available in public literature, class-level inference from closely related positional isomers provides a strong quantitative rationale for its differentiation. In a study of chloroindoles against Vibrio parahaemolyticus, the 4-chloroindole isomer exhibited an MIC of 50 μg/mL, whereas the 7-chloroindole isomer showed an MIC of 200 μg/mL—a 4-fold difference in potency [1]. This demonstrates that the position of the chlorine atom on the indole ring is a critical determinant of biological activity. The 6-chloro substitution pattern found in 6-chloro-1H-indol-7-ol represents a distinct, untested position that will likely yield unique MIC and antibiofilm profiles compared to the 4- and 7-chloro isomers.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against V. parahaemolyticus |
|---|---|
| Target Compound Data | Not directly measured; expected to be distinct based on positional isomerism |
| Comparator Or Baseline | 4-Chloroindole: MIC = 50 μg/mL; 7-Chloroindole: MIC = 200 μg/mL |
| Quantified Difference | 4-fold difference in MIC between 4-chloro and 7-chloro isomers |
| Conditions | Broth microdilution assay against V. parahaemolyticus and V. harveyi |
Why This Matters
Procurement of 6-chloro-1H-indol-7-ol is essential for any SAR campaign aiming to fully explore the antibacterial chemical space of halogenated hydroxyindoles.
- [1] Sathiyamoorthi, E., Lee, J. H., & Kim, Y. G. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 714371. View Source
